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Introduction

Vociprotafib (also known as RMC-4630) is an orally bioavailable, potent, and selective
allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-
containing phosphatase 2).[1][2] SHP2 is a critical signaling node that positively modulates the
RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various
human cancers.[1][2] By stabilizing SHP2 in an inactive conformation, vociprotafib blocks
downstream signaling, leading to reduced tumor cell growth and, in some preclinical models,
tumor regression.[1] These application notes provide a summary of the preclinical dosage,
administration, and experimental protocols for vociprotafib to guide further research and
development.

Mechanism of Action: SHP2 Inhibition

Vociprotafib targets SHP2, a key phosphatase that is activated by receptor tyrosine kinases
(RTKs). Upon activation, SHP2 dephosphorylates specific substrates, which facilitates the
activation of RAS and the subsequent MAPK signaling cascade, promoting cell proliferation
and survival. Vociprotafib's inhibition of SHP2 effectively dampens this signaling pathway.
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Caption: Vociprotafib's mechanism of action via SHP2 inhibition.

Dosage and Administration in Preclinical Mouse
Models

Vociprotafib has been evaluated in various preclinical xenograft models using oral
administration. Studies have shown that it suppresses tumor growth in a dose-dependent
manner. Both daily and intermittent dosing schedules have been explored, with intermittent
dosing of higher concentrations demonstrating superior efficacy and tolerability in some

models.

Monotherapy Dosage and Efficacy

The following tables summarize the dosage and observed efficacy of vociprotafib as a

monotherapy in different preclinical models.

Table 1: Daily Dosing Regimen in Xenograft Models
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Tumor Model

Animal Model

Dosage (Oral) Efficacy Outcome

NSCLC PDX
(LUN#092,
KRASG12C)

Immune-deficient

mice

Dose-dependent
10 mg/kg, daily inhibition of tumor

growth

30 mg/kg, daily

Tumor regression
observed in some

animals

NSCLC PDX
(LUN#023,
BRAFClass 3)

Immune-deficient

mice

Dose-dependent
inhibition of tumor
growth

10 mg/kg, daily

30 mg/kg, daily

Tumor regression
observed in some

animals

Gastric Cancer PDX
(STO#332, KRAS
Amp)

Immune-deficient

mice

Dose-dependent
inhibition of tumor
growth

10 mg/kg, daily

30 mg/kg, daily

Tumor regression
observed in some

animals

NSCLC CDX (NCI-
H1838, NF1LOF)

Immune-deficient

mice

Dose-dependent
10 mg/kg, daily inhibition of tumor

growth

30 mg/kg, daily

Tumor regression
observed in some

animals

Table 2: Intermittent Dosing Regimen in NSCLC Xenograft Model (KRASG12C, NCI-H358)
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Dosage (Oral) Dosing Schedule Efficacy Outcome

30 mg/kg Daily (qd) Tumor growth inhibition
Increased tumor growth

60 mg/kg Every other day (g2d) o )
inhibition vs. 30 mg/kg daily
More frequent and deeper

120 mg/kg Every other day (g2d) tumor regressions vs. 30
mg/kg daily
More frequent and deeper

200 mg/kg Every other day (g2d) tumor regressions vs. 30

mg/kg daily

Data summarized from Revolution Medicines SEC Filing.

Preclinical Pharmacokinetics

Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in preclinical models are
not publicly available in the reviewed documents. However, it has been noted that plasma
concentrations in clinical trials at a 200 mg dose on a twice-weekly schedule were above the
levels predicted to be clinically active based on preclinical models.[3] This suggests that the
preclinical models established a target plasma exposure level associated with efficacy.

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies with vociprotafib based on
the available information and standard practices for xenograft models.

Xenograft Mouse Model Workflow
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Caption: General workflow for a preclinical xenograft study.
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Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived
Xenograft (CDX) Model

e Animal Model:

o Use immune-deficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

o Allow mice to acclimatize for at least one week before the start of the experiment.
e Cell Culture and Implantation:

o Culture human cancer cells (e.g., NCI-H358 for NSCLC with KRASG12C mutation) under
standard conditions.

o Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and
Matrigel) at a concentration of 1-5 x 107 cells/mL.

o Subcutaneously inject 100-200 uL of the cell suspension into the flank of each mouse.

e Tumor Growth Monitoring and Randomization:
o Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
o Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

o When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and
control groups.

e Vociprotafib Formulation and Administration:

o Prepare vociprotafib for oral administration. While the specific vehicle used in the pivotal
preclinical studies is not detailed in the available documents, a common approach for
poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose with
0.2% Tween 80 in water.

o Administer vociprotafib by oral gavage according to the desired dosing schedule (e.g.,
daily or every other day). The control group should receive the vehicle only.
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» Data Collection and Analysis:
o Continue to measure tumor volume and body weight 2-3 times per week.

o At the end of the study (defined by a predetermined tumor volume or time point),
euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

o Calculate tumor growth inhibition (TGI) and assess the statistical significance of the

differences between treatment groups.

Protocol 2: In Vivo Efficacy Study in a Patient-Derived
Xenograft (PDX) Model

e Animal Model and PDX Establishment:
o Use highly immune-deficient mice (e.g., NOD-SCID Gamma mice).

o Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of

the mice.

o Allow the tumor to grow and passage it to subsequent cohorts of mice to establish a stable
PDX line.

o Efficacy Study Initiation:

o Once the PDX line is established, implant tumor fragments into a cohort of mice for the

efficacy study.

o Follow steps 3-5 from Protocol 1 for tumor growth monitoring, randomization, drug
administration, and data analysis. The dosages and schedules would be similar to those
tested in CDX models (e.g., 10 and 30 mg/kg daily).

Conclusion

Vociprotafib has demonstrated significant dose-dependent anti-tumor activity in various
preclinical models of cancers with specific RAS pathway mutations. The finding that
intermittent, high-dose scheduling can lead to improved efficacy highlights a key consideration
for its clinical development and further preclinical investigation. The provided protocols offer a
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framework for conducting in vivo studies to further explore the therapeutic potential of
vociprotafib. Future preclinical research could focus on identifying additional combination
strategies and further elucidating the pharmacokinetic/pharmacodynamic relationship to
optimize dosing regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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